molecular formula C6H5N3OS B12345598 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B12345598
M. Wt: 167.19 g/mol
InChI Key: WTZOTPRGKICNCQ-UHFFFAOYSA-N
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Description

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings in its structure provides multiple reactive sites, making it a versatile scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of 2-amino-4-iminothiazolidine hydrochlorides with aromatic or aliphatic aldehydes and Meldrum’s acid . Another method involves the [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . These reactions are usually carried out under mild conditions, often at room temperature, and do not require catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using readily available starting materials and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and adenosine receptor antagonists . The compound’s ability to interact with multiple molecular targets makes it a versatile agent in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific fusion of thiazole and pyridine rings, which provides multiple reactive sites for chemical modification. This structural feature allows for the development of a diverse range of derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-3H,(H2,7,8,9,10)

InChI Key

WTZOTPRGKICNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1SC(=N2)N

Origin of Product

United States

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